molecular formula C25H29N5O4 B11037744 Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11037744
M. Wt: 463.5 g/mol
InChI Key: BGKGSSNARHGMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Synthesis of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and ethyl acetoacetate.

    Coupling Reaction: The final step involves coupling the benzylpiperazine and tetrahydropyrimidine intermediates with ethyl 4-aminobenzoate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the tetrahydropyrimidine ring can modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound shares the benzylpiperazine moiety and is studied for its neurological effects.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and is researched for its antimicrobial properties.

Uniqueness

Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its combination of a benzylpiperazine moiety and a tetrahydropyrimidine ring, which imparts distinct biological activities and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29N5O4

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-benzylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H29N5O4/c1-2-34-24(33)19-8-10-20(11-9-19)26-23(32)21-16-22(31)28-25(27-21)30-14-12-29(13-15-30)17-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3,(H,26,32)(H,27,28,31)

InChI Key

BGKGSSNARHGMAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.